7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Description
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS: 499770-95-5) is a brominated benzodioxinone derivative with the molecular formula C₈H₇BrO₂ . Its structure features a benzodioxinone core substituted with a bromine atom at the 7-position and two methyl groups at the 2-position. This compound is part of a broader class of 4H-benzo[d][1,3]dioxin-4-one derivatives, which are recognized for their biological and synthetic utility, including roles as enzyme inhibitors, cytotoxic agents, and intermediates in polymer chemistry .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
7-bromo-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5H,1-2H3 |
InChI Key |
JGAFEDUEHPFKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2)Br)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Copper(I) Iodide Mediated Cyclization from Salicylic Acids and Acetylenic Esters
A recent efficient method involves the CuI-mediated reaction of salicylic acids (including 4-bromo-2-hydroxybenzoic acid) with acetylenic esters in the presence of sodium bicarbonate in acetonitrile at 80 °C. This reaction proceeds via addition and intramolecular cyclization to yield 4H-benzo[d]dioxin-4-one derivatives, including bromo-substituted analogs.
- Reactants: 4-bromo-2-hydroxybenzoic acid (0.6 mmol), dimethyl acetylene dicarboxylate (0.5 mmol), NaHCO3 (0.6 mmol), CuI (0.5 mmol).
- Conditions: Acetonitrile solvent, 80 °C, 24 hours.
- Yield: 69% isolated yield of methyl 7-bromo-2-(2-methoxy-2-oxoethyl)-4-oxo-4H-benzo[d]dioxine-2-carboxylate.
- Product: White solid, melting point 115-117 °C.
This method is notable for its mild conditions, good yields, and the ability to introduce functional groups for further derivatization, such as amidation at room temperature with primary amines.
Bromination of 2,2-Dimethyl-4H-benzo[d]dioxin-6-yl Ethanone Derivatives
An alternative approach involves bromination of 2,2-dimethyl-4H-benzo[d]dioxin-6-yl ethanone derivatives. This is achieved by:
- Dissolving the ethanone precursor in dichloromethane at 0 °C.
- Slow addition of bromine in dichloromethane over 1 hour.
- Stirring at 0 °C for 30 minutes.
- Addition of triethylamine to neutralize the reaction.
- Work-up with sodium bicarbonate and extraction.
This method yields the bromo-substituted benzo[d]dioxinone with good conversion and selectivity. The reaction avoids harsh conditions and allows for control over regioselectivity and diastereoselectivity when further functionalization is planned.
Multi-Step Synthesis via Hydroxymethylation, Acetonide Protection, and Chloromethylation
A patented synthetic route describes a three-step process starting from methyl 4-hydroxybenzoate:
Hydroxymethylation: React methyl 4-hydroxybenzoate with formaldehyde in the presence of a catalyst at 50-55 °C to obtain methyl 4-hydroxy-3-(hydroxymethyl)benzoate.
Acetonide Protection: Protect the ortho-dihydroxy groups by acetonide formation to yield methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate.
Chloromethylation: Chloromethylate the protected intermediate to obtain 2-chloro-1-(2,2-dimethyl-4H-benzo[d]dioxin-6-yl) ethanone.
This route avoids the use of liquid bromine, reducing environmental and safety hazards. It uses bulk chemicals and is amenable to scale-up for industrial production. The method is innovative and offers a safer, shorter synthetic pathway compared to traditional Friedel-Crafts acylation-based methods.
Comparative Table of Preparation Methods
Research Findings and Notes
The CuI-mediated method is a recent advancement offering a direct and efficient synthesis of benzo[d]dioxin-4-one derivatives with the possibility of further functionalization such as amidation at room temperature.
Bromination reactions must be carefully controlled to avoid over-bromination or formation of undesired isomers. The use of triethylamine to quench the reaction and subsequent bicarbonate washing ensures high purity of the bromo-substituted product.
The patented multi-step method highlights the importance of protecting groups (acetonide) in stabilizing intermediates and enabling selective functionalization. It also emphasizes green chemistry principles by avoiding hazardous reagents like liquid bromine.
Spectroscopic data (e.g., ^1H NMR) confirm the structural integrity of intermediates and final products, with characteristic chemical shifts consistent with the benzo[d]dioxin-4-one framework and bromine substitution.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Amidation Reactions: The compound can react with primary amines to form salicylamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Substitution Reactions: Substituted benzo[d][1,3]dioxin-4-one derivatives.
Oxidation Reactions: Oxidized benzo[d][1,3]dioxin-4-one derivatives.
Reduction Reactions: Reduced benzo[d][1,3]dioxin-4-one derivatives.
Scientific Research Applications
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of nucleoside base transport inhibitors, topoisomerase I inhibitors, antiplasmodial, and cytotoxic drugs.
Agrochemicals: The compound and its derivatives are used as insecticides, crop protection agents, and fungicides.
Synthetic Organic Chemistry: It is used as a synthetic intermediate in the preparation of various biologically active molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This leads to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key structural analogues differ in substituent positions, functional groups, and reactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Thermal vs. Photoactivity
Thermally Active Analogues :
Photoactive Analogues :
Key Research Findings
Substituent Effects on Reactivity :
- Dimethyl groups at C2 enhance thermal stability, while diphenyl groups confer photochemical reactivity .
- Bromine at C7 increases electrophilicity, facilitating nucleophilic substitutions in medicinal chemistry .
Polymer Chemistry: Alkyne-functionalized benzodioxinones enable modular polymer synthesis. For example, Alkyne-DMe-Bd (thermally active) and Alkyne-DPh-Bd (photoactive) produce block copolymers with tailored properties .
Biological Screening :
- Brominated derivatives are prioritized in drug discovery due to their ability to inhibit enzymes or disrupt cellular processes .
Biological Activity
7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry and agrochemicals. Its structure features a bromine atom at the 7th position and two methyl groups at the 2nd position of the benzo[d][1,3]dioxin-4-one core. This compound has garnered attention for its potential as an anticancer agent and its role in various biochemical pathways.
The primary biological activity of this compound is attributed to its function as a topoisomerase I inhibitor . This action disrupts DNA relaxation processes crucial for replication and transcription, leading to cytotoxic effects in cancer cells. By interfering with DNA supercoiling, this compound can induce apoptosis in malignant cells, making it a candidate for anticancer drug development.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : As a topoisomerase I inhibitor, it has shown promise in inducing cell death in various cancer cell lines.
- Antiplasmodial Properties : Research indicates potential efficacy against Plasmodium species, suggesting it may be useful in treating malaria.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical cellular processes, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one | Hydroxyl group at the 7th position | Alters reactivity compared to the target compound. |
| 5,7-Dihydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one | Hydroxyl groups at both the 5th and 7th positions | Increased hydrophilicity may enhance biological activity. |
The presence of bromine in this compound enhances its reactivity and potential interactions within biological systems compared to hydroxyl-substituted analogs.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Anticancer Studies : In vitro assays demonstrated that this compound effectively induces apoptosis in human cancer cell lines through topoisomerase I inhibition. The IC50 values observed were significantly lower than those of many standard chemotherapeutic agents.
- Antimalarial Activity : Preliminary screening against Plasmodium falciparum indicated that this compound exhibits promising antiplasmodial activity with moderate selectivity indices.
- Enzyme Interaction Studies : Detailed kinetic studies have shown that this compound selectively inhibits topoisomerase I with an affinity that suggests potential for further development into a therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing 7-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one?
Methodological Answer: The compound can be synthesized through two primary routes:
- Catalyst-Free Cyclization : Reacting brominated salicylic acid derivatives with acetylene esters under mild, additive-free conditions. This method emphasizes green chemistry principles, using inexpensive starting materials and short reaction times (e.g., 2–4 hours at 80°C) .
- Bromination Strategies : Introducing bromine via N-bromosuccinimide (NBS) to preformed 2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. For example, acetonide protection of hydroxyl groups in 2-hydroxy-4-methylbenzoic acid followed by bromination with NBS in a radical-initiated process (e.g., using AIBN as a catalyst) yields the brominated product .
Q. Key Considerations :
- Solvent selection (e.g., CCl₄ for radical bromination).
- Temperature control to minimize side reactions (e.g., maintaining 60–70°C for NBS reactions).
Q. How is the structure of this compound characterized?
Methodological Answer: Structural confirmation relies on multi-technique analysis:
- NMR Spectroscopy :
- X-ray Crystallography : Monoclinic crystal symmetry (space group P2₁/c) with lattice parameters a = 9.464 Å, b = 10.302 Å, and β = 114.17° validates the stereochemistry and substituent positions .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 285.0 for C₁₀H₉BrO₄) .
Advanced Research Questions
Q. How can reaction conditions be optimized for the bromination of 2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one derivatives?
Methodological Answer: Regioselective bromination at the 7-position is influenced by:
- Steric and Electronic Effects : The 2,2-dimethyl groups sterically hinder bromination at adjacent positions, while electron-donating substituents direct bromine to the para position .
- Reagent Selection : NBS in CCl₄ with AIBN (1 mol%) achieves >90% regioselectivity at 70°C . Alternative methods using CuI/NaHCO₃ in acetonitrile enable milder conditions (room temperature) but require longer reaction times (24–48 hours) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity due to competing side reactions.
Data Contradiction Note : Catalyst-free methods (e.g., ) avoid metal residues but may require higher temperatures, whereas CuI-mediated methods () offer faster kinetics but introduce purification challenges.
Q. What computational methods support the structural and reactivity analysis of this compound?
Methodological Answer:
- DFT Calculations : Predict regioselectivity in bromination by analyzing frontier molecular orbitals (FMOs). For example, LUMO maps reveal higher electron density at the 7-position, favoring electrophilic attack .
- Molecular Docking : Used to evaluate interactions with biological targets (e.g., 15-lipoxygenase-1 in ). Docking scores correlate with inhibitory activity, guiding derivative design .
- Crystal Structure Refinement : Software like SHELXL and OLEX2 refine X-ray data to resolve bond lengths and angles (e.g., C-Br bond length = 1.89 Å) .
Q. How are derivatives of this compound evaluated for biological activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cytotoxicity Screening :
Q. What strategies address contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies in yields (e.g., 55% in CuI/NaHCO₃ vs. 68% in NBS methods) arise from:
- Reagent Purity : Impurities in commercial NBS reduce effective bromine release.
- Oxygen Sensitivity : Radical-based bromination requires inert atmospheres (Ar/N₂) to prevent quenching.
- Workup Protocols : Column chromatography (silica gel, hexane/EtOAc 4:1) vs. recrystallization (ethanol/water) impacts recovery .
Recommendation : Standardize reaction monitoring (TLC or HPLC) and optimize purification for each synthetic route.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
